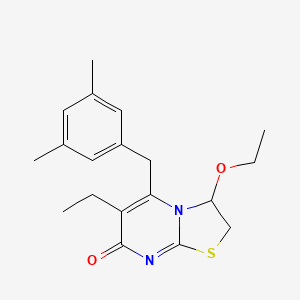
1-(5,6-Bis(4-chlorophenyl)-1,2,4-triazin-3-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,6-Bis(4-chlorophenyl)-1,2,4-triazin-3-yl)piperidin-4-ol is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Bis(4-chlorophenyl)-1,2,4-triazin-3-yl)piperidin-4-ol typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and substituted anilines.
Introduction of Piperidin-4-ol: The piperidin-4-ol moiety can be introduced through nucleophilic substitution reactions, where the triazine core reacts with piperidin-4-ol under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5,6-Bis(4-chlorophenyl)-1,2,4-triazin-3-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(5,6-Bis(4-chlorophenyl)-1,2,4-triazin-3-yl)piperidin-4-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine Derivatives: Compounds with similar triazine cores but different substituents.
Piperidine Derivatives: Compounds with piperidine moieties but different functional groups.
Uniqueness
1-(5,6-Bis(4-chlorophenyl)-1,2,4-triazin-3-yl)piperidin-4-ol is unique due to its specific combination of triazine and piperidin-4-ol moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Conclusion
This compound is a compound with potential applications in various scientific fields
Propriétés
Numéro CAS |
88300-20-3 |
|---|---|
Formule moléculaire |
C20H18Cl2N4O |
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
1-[5,6-bis(4-chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C20H18Cl2N4O/c21-15-5-1-13(2-6-15)18-19(14-3-7-16(22)8-4-14)24-25-20(23-18)26-11-9-17(27)10-12-26/h1-8,17,27H,9-12H2 |
Clé InChI |
FDANILHMYBXPDO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)C2=NC(=C(N=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycine, N-[1-[N-[(1,1-dimethylethoxy)carbonyl]glycyl]-L-prolyl]-](/img/structure/B12908718.png)

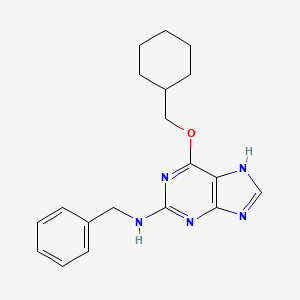
![5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine](/img/structure/B12908729.png)

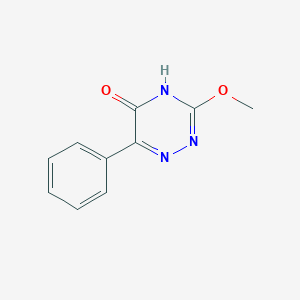
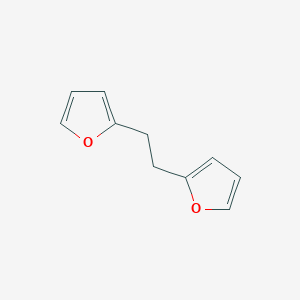
![2H-Cyclopenta[b]furan-2-one, hexahydro-3-methyl-](/img/structure/B12908750.png)
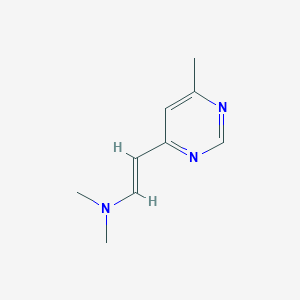
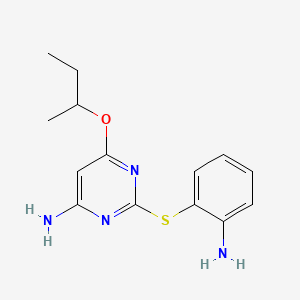
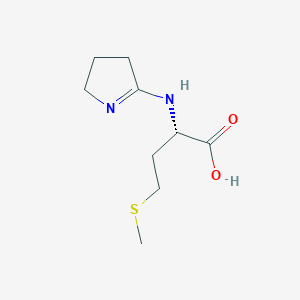
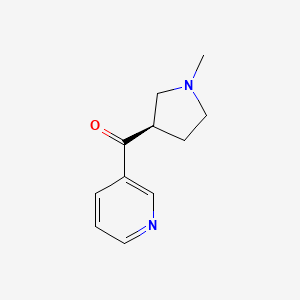
![3,4-Dimethyl-5-[5-methyl-2-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12908788.png)
